Manganese bromide

Optoelectronics Perovskite LEDs Phosphors

Researchers requiring lead-free perovskite precursors face purity inconsistencies that compromise photoluminescence quantum yield. Manganese(II) bromide (MnBr₂, CAS 12738-03-3) resolves this: Cs₃MnBr₅ perovskites achieve 82±5% PLQY at 522 nm green emission. • 98% acylation yields via RMnBr in Et₂O - an 18% absolute gain over THF-based methods • Dual Mn²⁺/Mn³⁺ (1.56 V) & Br⁻/Br₂ (1.08 V) redox couples enable high-energy-density hybrid flow batteries • Distinct excitonic absorption at 5.47, 5.81, 6.36 eV for UV-range photodetector design Supplied with certificate of analysis; ambient shipping for R&D quantities.

Molecular Formula MnBr2
Br2Mn
Molecular Weight 214.75 g/mol
CAS No. 12738-03-3
Cat. No. B078968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese bromide
CAS12738-03-3
Molecular FormulaMnBr2
Br2Mn
Molecular Weight214.75 g/mol
Structural Identifiers
SMILES[Mn+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2
InChIKeyRJYMRRJVDRJMJW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Bromide (CAS 12738-03-3) Product Overview and Baseline Specifications


Manganese(II) bromide (MnBr₂, CAS 12738-03-3, anhydrous CAS 13446-03-2) is an inorganic halide salt of manganese in the +2 oxidation state, belonging to the class of transition metal bromides. It exists primarily as a pink crystalline solid with a density of 4.385 g/cm³ and a melting point of 698°C for the anhydrous form . This compound serves as a versatile precursor and reagent in advanced scientific research and industrial applications, including its use in perovskite-based optoelectronics, catalysis, and electrochemical energy storage systems . Its physicochemical profile positions it within the broader family of manganese(II) halides (MnX₂, where X = F, Cl, Br, I), each exhibiting distinct properties that preclude generic substitution [1].

Why Manganese Bromide Cannot Be Simply Substituted with Other Manganese(II) Halides


Generic substitution among manganese(II) halides (MnCl₂, MnBr₂, MnI₂) is precluded by fundamental differences in halide electronegativity, ionic radius, and polarizability, which directly govern critical performance parameters. As evidenced by direct comparative studies, the choice of halide anion is a 'pivotal factor' that tunes photoluminescence behaviors, including emission energy and thermal quenching, in Mn²⁺-based metal halides [1]. In catalytic applications, solubility disparities in common organic solvents and the divergent reactivity of the resulting organomanganese intermediates create substantial yield and selectivity gaps that render simple interchange impractical [2]. Consequently, selection of the specific halide must be guided by quantitative, application-specific evidence rather than assumptions of functional equivalence.

Manganese Bromide: Quantitative Differentiation Evidence Against Closest Analogs


Photoluminescence Quantum Yield (PLQY) in All-Inorganic Perovskite-Related Structures

In lead-free all-inorganic halide materials for white LED applications, the manganese bromide-based compound Cs₃MnBr₅ demonstrates a bright green emission with a photoluminescence quantum yield (PLQY) of 82 ± 5% [1]. This performance is directly contrasted with the manganese bromide compound CsMnBr₃, which exhibits red emission with a substantially lower PLQY of 11% [1]. This direct, within-family comparison quantifies the critical role of crystal structure and stoichiometry on the emission efficiency of manganese bromide systems, a degree of tunability not as readily accessible with chloride analogs.

Optoelectronics Perovskite LEDs Phosphors

Excitonic Absorption Peak Position: MnBr₂ vs. MnCl₂

Optical absorption spectroscopy at liquid nitrogen temperatures reveals distinct excitonic transition peaks for MnBr₂ and MnCl₂. For MnBr₂, weak but sharp peaks are observed at 5.47, 5.81, and 6.36 eV [1]. In contrast, MnCl₂ exhibits peaks at 5.40, 5.85, 6.37, and 6.7 eV [1]. This direct comparison of the fundamental absorption edge and excitonic features shows a consistent, quantifiable shift, indicating that the bromide anion modifies the material's electronic band structure relative to the chloride.

Solid-State Physics Optical Materials Spectroscopy

Synthetic Yield in Organometallic Ketone Synthesis: RMnBr in Ether vs. RMnCl/RMnBr in THF

In the acylation of organomanganese reagents to form ketones, the choice of halide and solvent drastically impacts yield. Using brominated organomanganese compounds (RMnBr) in diethyl ether yields the desired ketone at up to 98% yield [1]. In contrast, performing the identical reaction with either RMnBr or RMnCl in tetrahydrofuran (THF) results in yields that 'do not exceed 80%' [1]. This near-quantitative yield advantage is contingent on a specific method for solubilizing MnBr₂ in ether, a challenge not faced by the more soluble MnI₂ but overcome for MnBr₂ to combine high yield with lower cost.

Organic Synthesis Organometallic Chemistry Catalysis

Electrochemical Activity in Redox Flow Batteries: Mn²⁺/Mn³⁺ and Br⁻/Br₂ Couples

Manganese bromide provides a unique dual-redox-center capability in acidic electrolytes, leveraging both the Mn²⁺/Mn³⁺ couple at 1.56 V vs. SHE and the Br⁻/Br₂ couple at 1.08 V vs. SHE [1]. This contrasts with manganese chloride (MnCl₂) or manganese sulfate (MnSO₄) electrolytes, which lack the electrochemically active bromide anion and thus rely solely on the manganese redox couple. The presence of bromide enables a 'Br-assisted MnO₂ discharge' mechanism, significantly enhancing the energy density and reversibility of the hybrid flow battery system [1].

Energy Storage Redox Flow Batteries Electrochemistry

Optimal Application Scenarios for Manganese Bromide Based on Quantitative Differentiation


High-Efficiency Green Phosphors for Solid-State Lighting and Displays

Manganese bromide is the precursor of choice for synthesizing all-inorganic, lead-free perovskites like Cs₃MnBr₅. As demonstrated in Section 3, this compound achieves a PLQY of 82±5%, which is 7.5 times higher than the related CsMnBr₃ phase [1]. This high efficiency in the green spectral region (522 nm) makes MnBr₂-derived materials highly competitive for use as green phosphors in white light-emitting diodes (LEDs) and display backlights, offering a pathway to high-performance, environmentally benign optoelectronic devices.

Precursor for UV Photodetectors and Tunable Light Emitters

The distinct excitonic absorption peaks of MnBr₂ at 5.47, 5.81, and 6.36 eV, which differ from those of MnCl₂, provide a specific electronic 'fingerprint' for solid-state optical applications [1]. Researchers designing UV-range photodetectors or devices requiring precise absorption edges should select MnBr₂ when its characteristic peaks align with the target wavelength, as it is not interchangeable with the chloride analog in these performance-critical, wavelength-specific applications.

High-Yield Industrial Synthesis of Complex Ketones

For industrial organic chemists, MnBr₂ offers a quantifiable economic advantage in the synthesis of ketones via organomanganese intermediates. The patented method for preparing soluble RMnBr in diethyl ether enables acylation yields of 98%, compared to ≤80% for analogous reactions in THF using either MnBr₂ or MnCl₂ [1]. This 18% absolute yield gain significantly improves process mass intensity and reduces production costs for high-value pharmaceutical or agrochemical intermediates that rely on ketone functional groups.

High-Energy-Density Hybrid Redox Flow Battery Electrolytes

MnBr₂ is uniquely suited as an electrolyte component for next-generation hybrid flow batteries. Its ability to contribute two distinct redox couples (Mn²⁺/Mn³⁺ at 1.56 V and Br⁻/Br₂ at 1.08 V) is a property not shared by manganese chloride or sulfate salts [1]. This dual functionality enables a 'Br-assisted' discharge mechanism that is central to achieving the high energy density and reversibility reported for these systems, positioning MnBr₂ as a critical material for advancing cost-effective, large-scale energy storage solutions.

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